molecular formula C32H38N2O5 B14998272 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide

Cat. No.: B14998272
M. Wt: 530.7 g/mol
InChI Key: HOVCHOGZLMTOAP-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation Reaction: The benzodioxole intermediate is then reacted with an amine to form the amide linkage.

    Coupling with Phenyl and Hydroxyphenyl Groups: The final steps involve coupling reactions to attach the phenyl and hydroxyphenyl groups to the amide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the amide group results in amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The benzodioxole ring and hydroxyphenyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
  • N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

InChI

InChI=1S/C32H38N2O5/c1-31(2,3)23-16-20(17-24(29(23)36)32(4,5)6)12-15-27(35)34-28(21-10-8-7-9-11-21)30(37)33-22-13-14-25-26(18-22)39-19-38-25/h7-11,13-14,16-18,28,36H,12,15,19H2,1-6H3,(H,33,37)(H,34,35)

InChI Key

HOVCHOGZLMTOAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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